molecular formula C13H7Cl2N B582239 2-Chloro-4-(3-chlorophenyl)benzonitrile CAS No. 1355247-47-0

2-Chloro-4-(3-chlorophenyl)benzonitrile

Cat. No.: B582239
CAS No.: 1355247-47-0
M. Wt: 248.106
InChI Key: UMRMTRVYHJFULT-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H7Cl2N. It is a derivative of benzonitrile, featuring two chlorine atoms attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chlorophenyl)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 2-chlorobenzoyl chloride under specific conditions. One common method involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of benzonitriles, including this compound, often involves ammoxidation of substituted toluenes. For example, 2-chlorotoluene can be converted to 2-chlorobenzonitrile through ammoxidation, which involves the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chlorophenyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2-chloro-4-(3-chlorophenyl)benzylamine.

    Oxidation: Formation of 2-chloro-4-(3-chlorophenyl)benzoic acid.

Scientific Research Applications

2-Chloro-4-(3-chlorophenyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chlorophenyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: A simpler derivative with a single chlorine atom.

    3-Chlorobenzonitrile: Another isomer with the chlorine atom in a different position.

    4-Amino-2-chlorobenzonitrile: Contains an amino group in addition to the chlorine atom.

Uniqueness

2-Chloro-4-(3-chlorophenyl)benzonitrile is unique due to the presence of two chlorine atoms in specific positions on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature makes it a valuable intermediate in the synthesis of more complex organic compounds .

Properties

IUPAC Name

2-chloro-4-(3-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRMTRVYHJFULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742769
Record name 3,3'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-47-0
Record name 3,3'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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